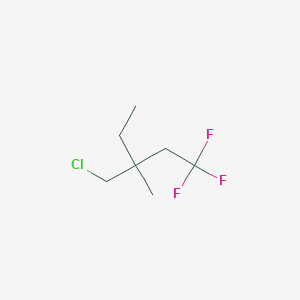
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethyl group, and a methyl group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane typically involves the chloromethylation of 1,1,1-trifluoro-3-methylpentane. This can be achieved through the reaction of 1,1,1-trifluoro-3-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include alcohols, amines, and thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Research is ongoing to explore its potential as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. The trifluoromethyl group, being highly electronegative, can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-benzoyl)oxy)benzoic acid: This compound also contains a chloromethyl group and is used in medicinal chemistry for its anti-inflammatory properties.
3-Chloro-2-methyl-1-propene: This compound is used in industrial applications and shares similar reactivity patterns with 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane.
Uniqueness
This compound is unique due to the presence of both a chloromethyl and a trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, making it a valuable intermediate in the synthesis of fluorinated compounds.
Propiedades
Fórmula molecular |
C7H12ClF3 |
|---|---|
Peso molecular |
188.62 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1,1,1-trifluoro-3-methylpentane |
InChI |
InChI=1S/C7H12ClF3/c1-3-6(2,5-8)4-7(9,10)11/h3-5H2,1-2H3 |
Clave InChI |
YJAWIAACGMAPHL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


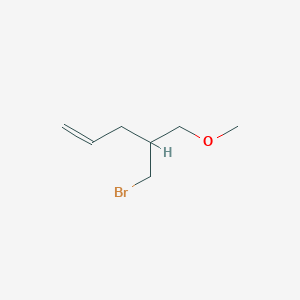
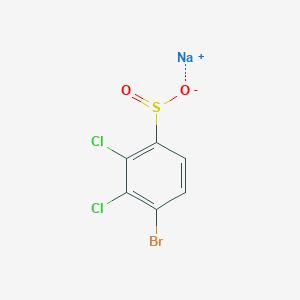


![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
![3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13193930.png)
![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
![4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13193946.png)
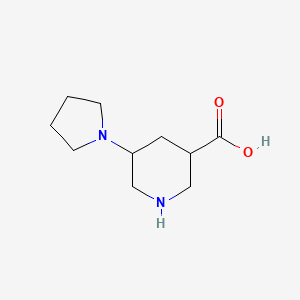


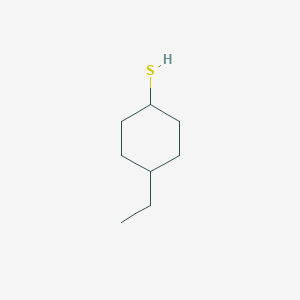
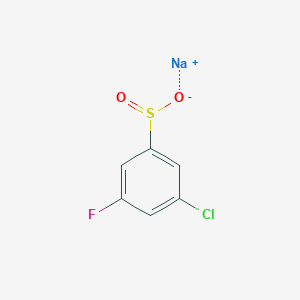
![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)
